REACTION_CXSMILES
|
CN(C=[N:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([O:17][CH3:18])=[O:16])=[N:10][CH:11]=1)C.S(=O)(=O)(O)O>CO>[NH2:5][C:6]1[CH:11]=[N:10][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([O:17][CH3:18])=[O:16])=[N:8][CH:7]=1
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
the mixture is stirred firstly at room temperature for 30 min and subsequently at an oil-bath temperature of 88°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
note, strongly exothermic reaction)
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
WAIT
|
Details
|
After 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the clear, dark-yellow solution is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 600 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 2×150 ml of 1 N NaOH and 2×1 N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |